molecular formula C17H17ClN2O B2986376 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole CAS No. 615279-33-9

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole

Cat. No.: B2986376
CAS No.: 615279-33-9
M. Wt: 300.79
InChI Key: QBDLJZRBFRPHOO-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole (CAS: 615279-33-9) is a synthetic small molecule with a molecular formula of C 17 H 17 ClN 2 O and a molecular weight of 300.786 Da [ ]. This compound is built around the benzimidazole pharmacophore , a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities and its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions [ ]. The structure features a 2-methylbenzimidazole core linked via a three-carbon propyl chain to a 4-chlorophenoxy group. Benzimidazole derivatives are extensively investigated for their antimicrobial properties . Structurally similar compounds, such as those with a chlorophenoxy moiety, have demonstrated moderate to potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , as well as against fungal strains like Candida albicans [ . This makes this compound a valuable chemical template for developing new antimicrobial agents, especially in the fight against drug-resistant pathogens [ ]. Furthermore, the benzimidazole core is a key structural feature in several classes of anticancer agents [ ]. Benzimidazole-based compounds can exert cytotoxic effects through various mechanisms, including DNA interaction as minor groove binders, and inhibition of critical enzymes such as topoisomerases [ ]. The flexibility of the benzimidazole nucleus allows for synthetic modifications to optimize potency and selectivity, making derivatives like this compound significant for research in oncology and the development of novel chemotherapeutic strategies [ ]. This product is supplied for research purposes only and is intended for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-13-19-16-5-2-3-6-17(16)20(13)11-4-12-21-15-9-7-14(18)8-10-15/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDLJZRBFRPHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole typically involves the reaction of 4-chlorophenol with 1,3-dibromopropane to form 3-(4-chlorophenoxy)propyl bromide. This intermediate is then reacted with 2-methylbenzimidazole in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole and analogous compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Benzimidazole 2-methyl; 1-(3-(4-chlorophenoxy)propyl) ~314.8 (calculated) Likely bioactive (antifungal, antiviral) -
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Benzimidazole 2-(furamide-methyl); 1-(3-(4-chlorophenoxy)propyl) 409.9 (exact) Enhanced solubility due to furamide
2-([2-(4-Chlorophenoxy)ethyl]thio)-1H-benzimidazole Benzimidazole 2-(ethylthio); 4-chlorophenoxyethyl 320.8 Potential thiol-mediated reactivity
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole Benzimidazole 2-pyridyl; 1-(4-chlorobenzyl) 335.8 Fluorescent properties; thermal stability
2-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole Benzimidazole 2-(4-methoxyphenyl); 1-propyl 280.3 Electron-rich aromatic system
2-[1-[3-(2-Chlorophenoxy)propyl]-benzimidazol-2-yl]-ethanol Benzimidazole 2-ethanol; 1-(3-(2-chlorophenoxy)propyl) 330.8 Polar hydroxyl group for solubility

Key Structural and Functional Differences:

Substituent Position on Phenoxy Group: The target compound’s 4-chlorophenoxy group (para-substitution) confers distinct electronic and steric effects compared to 2-chlorophenoxy (ortho-substitution) in . Para-substitution often enhances planarity and π-π stacking with biological targets, whereas ortho-substitution may hinder binding due to steric bulk .

Linker Chain Length :

  • The propyl linker in the target compound vs. ethyl in ’s thioether derivative affects flexibility and hydrophobicity. Longer chains (e.g., propyl) may improve lipid bilayer penetration but reduce aqueous solubility .

Functional Group Modifications :

  • The methyl group at the 2-position of the benzimidazole core (target compound) vs. pyridyl () or methoxyphenyl () substituents alters electron density. Electron-donating groups (e.g., methoxy) increase aromatic ring reactivity, while methyl groups provide moderate lipophilicity .

Bioactivity Implications :

  • Compounds with furamide or thioether side chains () exhibit modified solubility and metabolic stability. For instance, the furamide group in ’s compound may enhance hydrogen bonding with enzymes, whereas thioether linkages could mediate redox interactions .

Thermal and Fluorescent Properties: ’s pyridyl-substituted benzimidazole demonstrates notable thermal stability (TGA/DTA data) and fluorescence, suggesting applications in material science or imaging . The target compound’s methyl and chlorophenoxy groups may similarly influence its stability and optoelectronic behavior.

Biological Activity

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClN3OC_{16}H_{18}ClN_3O, with a molecular weight of approximately 303.79 g/mol. The structure features a benzimidazole core substituted with a chlorophenoxy group, which is critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Antibacterial Activity : It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : The compound demonstrates effectiveness against fungal strains, potentially by inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity.
  • Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antibacterial Activity

A study conducted on the antibacterial effects of various benzimidazole derivatives, including this compound, revealed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like Gentamicin, indicating significant antibacterial potential .

Antifungal Activity

In vitro assays demonstrated that the compound exhibited antifungal properties against strains like Candida albicans. The compound's mechanism may involve the inhibition of fungal growth by disrupting cell membrane integrity .

Anticancer Activity

Research highlighted the anticancer properties of this compound in various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of pro-apoptotic factors .

Case Studies

Study Organism Activity Findings
Study 1E. coliAntibacterialMIC = 32 µg/mL; comparable to Gentamicin
Study 2C. albicansAntifungalEffective at concentrations as low as 10 µg/mL
Study 3Breast Cancer CellsAnticancerInduced apoptosis via ROS generation

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with moderate bioavailability. Its half-life and metabolic stability make it a candidate for further development in therapeutic applications.

Q & A

What are the established synthetic routes for 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is to functionalize the benzimidazole core at the N-1 position with a 3-(4-chlorophenoxy)propyl chain. For example:

Core Formation : Start with 2-methylbenzimidazole, alkylate the N-1 position using 3-(4-chlorophenoxy)propyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux (6–12 hours) .

Purification : Post-reaction, the product is isolated via vacuum distillation, followed by recrystallization (e.g., ethanol/water mixture) to achieve >95% purity .
Key Variables :

  • Solvent Choice : DMF enhances nucleophilicity but may require longer reaction times compared to DMSO .
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) can improve alkylation efficiency .
    Data Contradictions : reports a 65% yield using DMSO, while achieves 85% with K₂CO₃ in DMF. Optimization studies (e.g., solvent screening) are critical to reconcile such discrepancies.

How can spectroscopic and thermal analysis techniques validate the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • IR Spectroscopy : Confirm the presence of the benzimidazole NH stretch (~3400 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aryl ether C-O-C (1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : A triplet at δ 4.2–4.5 ppm for the OCH₂ group in the propyl chain; aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : A peak at ~155 ppm for the benzimidazole C-2 carbon and ~70 ppm for the ether-linked CH₂ .
  • Thermal Analysis (TGA/DTA) : Decomposition onset >250°C indicates thermal stability, critical for pharmaceutical formulation .
    Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in crowded aromatic regions .

What strategies are employed to optimize the compound's affinity for neuropeptide Y (NPY) Y1 receptors, and how is selectivity against Y2/Y4/Y5 receptors assessed?

Level: Advanced
Methodological Answer:

  • SAR Approach :
    • N-1 Substitution : shows that a 3-(3-piperidinyl)propyl group at N-1 maximizes Y1 affinity (Ki = 0.0017 µM).
    • C-2 Modification : The 4-chlorophenoxy group is essential for π-π stacking with receptor residues (e.g., Tyr₃₀₀) .
  • Selectivity Testing :
    • Competitive Binding Assays : Use radiolabeled NPY (³H or ¹²⁵I) on transfected HEK293 cells expressing Y1/Y2/Y4/Y5 receptors.
    • Functional Antagonism : Measure cAMP inhibition (forskolin-stimulated) to confirm Y1-specific activity .
      Data Conflict : Some analogs show reduced Y1 affinity when bulky groups (e.g., tert-butyl) are introduced, suggesting steric hindrance.

How do researchers address discrepancies in reported biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, NPY isoforms). For instance, HEK293 vs. CHO cells may express varying receptor densities .
  • Normalization : Use internal controls (e.g., reference antagonists like BIBP3226) to standardize IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, reports 400-fold higher Y1 potency for analog 56 vs. 33 due to dibasic side chains.

What crystallographic methods are used to resolve the compound's 3D structure, and how does conformation impact receptor binding?

Level: Advanced
Methodological Answer:

  • X-Ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/chloroform). resolved a benzimidazole analog’s structure (CCDC 876753), showing a planar benzimidazole core and gauche conformation of the propyl chain .
  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions. The 4-chlorophenoxy group aligns with Y1’s hydrophobic pocket, while the propyl linker allows flexibility for piperidine engagement .

How can regioselectivity challenges during alkylation of the benzimidazole core be mitigated?

Level: Advanced
Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl) on the benzimidazole NH to force alkylation at N-1 .
  • Microwave Synthesis : Reduce side reactions (e.g., N-3 alkylation) by shortening reaction time (30 mins vs. 12 hours) .
    Validation : Monitor reaction progress via LC-MS to detect byproducts (e.g., dialkylated species).

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